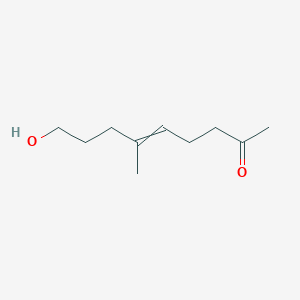
9-Hydroxy-6-methylnon-5-EN-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Hydroxy-6-methylnon-5-EN-2-one is an organic compound with the molecular formula C10H18O2 It is characterized by the presence of a hydroxyl group, a methyl group, and a double bond within its nonane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxy-6-methylnon-5-EN-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as nonane derivatives.
Hydroxylation: Introduction of the hydroxyl group at the 9th position can be achieved through hydroxylation reactions using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Methylation: The methyl group at the 6th position can be introduced via methylation reactions using methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH).
Formation of Double Bond: The double bond at the 5th position can be introduced through dehydrohalogenation reactions using reagents like potassium tert-butoxide (t-BuOK).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Material Procurement: Sourcing high-purity starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and reagent concentrations.
Purification: Employing techniques like distillation, crystallization, and chromatography to purify the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in dichloromethane.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
9-Hydroxy-6-methylnon-5-EN-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 9-Hydroxy-6-methylnon-5-EN-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response and signal transduction.
Comparison with Similar Compounds
6-Methyl-5-hepten-2-one: Shares a similar structure but lacks the hydroxyl group.
Non-5-en-2-one: Similar backbone but without the methyl and hydroxyl groups.
Uniqueness:
- The presence of both a hydroxyl group and a methyl group in 9-Hydroxy-6-methylnon-5-EN-2-one imparts unique chemical properties, making it distinct from its analogs.
Properties
CAS No. |
925-24-6 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
9-hydroxy-6-methylnon-5-en-2-one |
InChI |
InChI=1S/C10H18O2/c1-9(6-4-8-11)5-3-7-10(2)12/h5,11H,3-4,6-8H2,1-2H3 |
InChI Key |
IFMOISOLRHIDTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=O)C)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















